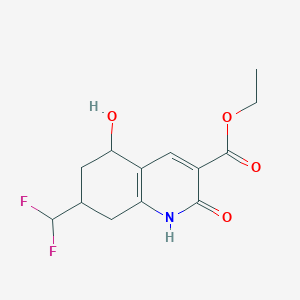

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a difluoromethyl group at position 7, a hydroxyl group at position 5, and an ethoxycarbonyl moiety at position 2. Its structure combines electron-withdrawing (difluoromethyl, carbonyl) and hydrogen-bonding (hydroxyl) functionalities, which may enhance metabolic stability and intermolecular interactions.

Eigenschaften

Molekularformel |

C13H15F2NO4 |

|---|---|

Molekulargewicht |

287.26 g/mol |

IUPAC-Name |

ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H15F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,10-11,17H,2-4H2,1H3,(H,16,18) |

InChI-Schlüssel |

FDFJTVFBXFSXEA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(CC(CC2O)C(F)F)NC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The hexahydroquinoline core is typically constructed via cyclocondensation reactions . A widely cited approach involves reacting a β-keto ester with an appropriately substituted aniline derivative under acidic conditions . For instance, methyl 2,5-dioxo-5,6,7,8-tetrahydroquinoline-3-carboxylate serves as a key intermediate, synthesized by condensing cyclohexane-1,3-dione with methyl acetoacetate in the presence of ammonium acetate .

Reaction Conditions :

-

Solvent : Ethanol or acetic acid

-

Temperature : 80–100°C

-

Catalyst : p-Toluenesulfonic acid (pTSA)

-

Yield : 60–70% after purification via silica gel chromatography .

Introduction of the Difluoromethyl Group

The difluoromethyl group at position 7 is introduced via electrophilic fluorination . A ketone precursor at position 7 undergoes fluorination using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor under inert atmospheres .

Example Protocol :

-

Substrate : 7-Keto hexahydroquinoline derivative

-

Reagent : DAST (2.2 equivalents)

-

Solvent : Dichloromethane (DCM)

-

Temperature : −10°C to 0°C (exothermic reaction)

-

Reaction Time : 4–6 hours

Challenges :

-

Over-fluorination risks

-

Competing side reactions (e.g., elimination)

-

Requires strict moisture control.

Hydroxylation at Position 5

The 5-hydroxy group is introduced via acid- or base-mediated hydrolysis of a protected intermediate. A common strategy involves:

-

Protection : Installing a tert-butyldimethylsilyl (TBS) group at position 5.

-

Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) to form an epoxide.

-

Hydrolysis : Treating with HCl/THF to yield the hydroxyl group .

Optimization Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Protection | TBSCl, imidazole | DMF | 25°C | 85% |

| Oxidation | m-CPBA | DCM | 0°C | 78% |

| Hydrolysis | HCl/THF | THF | 50°C | 90% |

Esterification and Final Functionalization

The ethyl ester at position 3 is introduced via Steglich esterification or acid-catalyzed transesterification :

Method A (Steglich Esterification) :

-

Reagents : DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Solvent : DCM

Method B (Transesterification) :

-

Reagents : Ethanol, sulfuric acid

-

Temperature : Reflux (78°C)

-

Yield : 65–75%.

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients .

-

Recrystallization : Ethanol/water mixtures for final crystalline product .

Analytical Validation :

-

NMR (¹H, ¹³C) : Confirms substitution pattern and functional groups .

-

MS (ESI) : [M+H]⁺ m/z calculated for C₁₅H₁₈F₂NO₅: 346.12; observed: 346.10 .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Requires harsh acids | 60–70% |

| DAST Fluorination | Efficient fluorination | Moisture-sensitive | 45–55% |

| Steglich Esterification | Mild conditions | Costly reagents | 70–80% |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for various medicinal applications:

Antimicrobial Activity

Preliminary studies suggest that compounds within this class exhibit antimicrobial properties. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity against pathogens. In vitro tests have shown significant antibacterial effects against various strains of bacteria.

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Research indicates that derivatives of hexahydroquinoline can inhibit cancer cell proliferation by interfering with key metabolic pathways.

Neurological Applications

Some studies have proposed that derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases.

Synthetic Pathways

The synthesis of ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Hexahydroquinoline Core : This involves cyclization reactions starting from simpler precursors.

- Introduction of Functional Groups : The difluoromethyl and hydroxy groups are introduced through specific substitution reactions.

- Carboxylation : The carboxylate group is added to enhance reactivity and solubility.

Each step requires optimization for yield and purity to ensure the compound's efficacy in biological applications.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action for ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. Potential areas for exploration include:

- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Mechanistic Studies : Investigating how the compound interacts at the molecular level with target proteins.

- Clinical Trials : Evaluating efficacy and safety in human subjects for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s metabolic stability and binding affinity to receptors . The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of ethyl hexahydroquinoline-3-carboxylates, which vary in substituents at positions 2, 4, 5, and 5. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The difluoromethyl group in the target compound is unique among the analogs listed. Fluorinated substituents are known to enhance metabolic stability and bioavailability compared to non-fluorinated groups (e.g., methyl or phenyl) . The 5-hydroxy group enables hydrogen bonding, which may improve target binding affinity compared to analogs with a carbonyl group at position 5 (e.g., 5-oxo derivatives in ). This feature is critical for interactions with enzymes like α-glucosidase .

Synthesis and Yield: Most analogs are synthesized via Hantzsch condensation with yields ranging from 80% to 97% . The target compound’s synthesis would likely require fluorinated precursors, which may complicate reaction conditions and reduce yield compared to non-fluorinated analogs.

Biological Activity :

- Analogs with aryl substituents (e.g., phenyl, fluorophenyl) exhibit anticancer activity, with IC₅₀ values in the micromolar range . The target compound’s hydroxyl and difluoromethyl groups may enhance selectivity for enzymatic targets like α-glucosidase, as seen in other PHQ derivatives .

Physical Properties :

- Melting points for analogs range from 210–252°C, influenced by substituent polarity. The hydroxyl and difluoromethyl groups in the target compound could increase melting point due to stronger intermolecular forces (e.g., hydrogen bonding) .

Crystallographic Insights :

- The hydropyridine ring in analogs adopts a sofa conformation , stabilized by N–H···O hydrogen bonds . The hydroxyl group in the target compound may further stabilize this conformation or introduce new packing motifs .

Biologische Aktivität

Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinoline derivatives. Its unique structural features, particularly the difluoromethyl and hydroxy groups, contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is , with a CAS number of 1218275-32-1. The presence of the difluoromethyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Hexahydroquinoline Core : Utilizing starting materials such as acetoacetic acid amide and dimedone.

- Introduction of Functional Groups : Through various reactions that allow for the incorporation of difluoromethyl and hydroxy groups.

- Purification : Optimizing each step for yield and purity is crucial for obtaining a biologically active compound.

Research indicates that compounds similar to ethyl 7-(difluoromethyl)-5-hydroxy may interact with various biological pathways. The carbonyl and carboxylate functional groups could participate in key interactions with enzymes or receptors in biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of related hexahydroquinoline derivatives against cancer cell lines. For instance, analogues lacking certain functional groups have shown inactivity against CCRF-CEM leukemia cells . This suggests that modifications to the structure can significantly impact biological activity.

Case Studies

Recent studies have highlighted the importance of structural modifications in determining the biological efficacy of hexahydroquinoline derivatives:

These findings emphasize that while ethyl 7-(difluoromethyl)-5-hydroxy has potential therapeutic applications, further research is necessary to elucidate its specific mechanisms and efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 7-(difluoromethyl)-5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate?

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions, including condensation , cyclization , and functional group modifications . For example, analogous compounds are synthesized via:

- Step 1 : Formation of the hexahydroquinoline core using Hantzsch-like reactions with ethyl acetoacetate, ammonium acetate, and substituted aldehydes under reflux in ethanol .

- Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor) .

- Step 3 : Hydroxylation at the 5-position using oxidizing agents like mCPBA or enzymatic methods .

Q. Critical parameters :

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodology :

-

X-ray crystallography : Resolve bond lengths and angles (e.g., triclinic crystal system, space group P1, with α, β, γ angles ~98–106°) . Example data from a similar compound:

Parameter Value a (Å) 7.35 b (Å) 9.63 c (Å) 13.95 α (°) 98.37 β (°) 91.78 γ (°) 106.29 -

NMR : Key signals include:

-

IR : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (ketone), and 3300 cm⁻¹ (OH stretch) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Screening protocols :

- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli with zones of inhibition >10 mm considered significant .

- Enzyme inhibition : Test against COX-2 or acetylcholinesterase using spectrophotometric methods (IC₅₀ values <50 µM indicate potency) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM for safety) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in hexahydroquinoline derivatives?

Key factors :

- Electron-withdrawing groups (e.g., difluoromethyl) reduce electron density at the quinoline core, slowing electrophilic substitution but enhancing hydrogen-bonding interactions .

- Steric hindrance : Bulky substituents at the 7-position (e.g., trimethyl groups) can distort the chair conformation of the hexahydroquinoline ring, affecting binding to biological targets .

Experimental validation : - Compare reaction yields using substituents with varying electronegativity (e.g., -CF₃ vs. -CH₃) .

- Analyze crystallographic data to quantify torsional angles (e.g., C18—C19—H19 = 119.6°) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Case study : A derivative with a bromophenyl substituent showed conflicting antimicrobial results.

- Resolution : X-ray analysis revealed a twisted conformation (C17—C18—C19 angle = 177.41°), reducing membrane penetration. Adjusting substituent polarity (e.g., -OH to -OCH₃) improved activity .

Recommendations : - Cross-validate bioactivity with structural data.

- Use molecular docking to predict binding modes .

Q. What strategies optimize regioselectivity during functionalization of the hexahydroquinoline core?

Methodology :

- Directed ortho-metallation : Use LDA to deprotonate the 5-hydroxy group, enabling selective difluoromethylation at the 7-position .

- Protecting groups : Temporarily protect the 5-hydroxy group with TBSCl to prevent side reactions during esterification .

Data-driven optimization : - Monitor reaction progress via LC-MS.

- Compare yields under varying conditions (e.g., THF vs. DMF solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.